Product packaging for 2,3-Bis(trifluoromethoxy)naphthalene(Cat. No.:)

2,3-Bis(trifluoromethoxy)naphthalene

Cat. No.: B11836513
M. Wt: 296.16 g/mol
InChI Key: ZJWLCZAEUMYANK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Bis(trifluoromethoxy)naphthalene is a specialized fluorinated aromatic compound offered for research use only. It serves as a valuable building block in the development of advanced materials, particularly in the synthesis of high-performance polymers. The presence of two trifluoromethoxy groups on the naphthalene ring system is expected to significantly influence the compound's properties. Based on studies of similar fluorinated naphthalene derivatives, this compound likely contributes to enhanced solubility of resulting polymers in organic solvents, increased free volume, and improved optical transparency in polyimide materials . These characteristics are highly sought after in applications such as flexible electronics, optical waveguides, and as interlayer dielectrics in semiconductor devices . The trifluoromethoxy group is an important substituent in life science-oriented research due to its favorable physicochemical attributes, which can alter a molecule's lipophilicity and metabolic stability . This product is intended for non-human research applications only. It is not intended for diagnostic, therapeutic, or any other personal use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H6F6O2 B11836513 2,3-Bis(trifluoromethoxy)naphthalene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H6F6O2

Molecular Weight

296.16 g/mol

IUPAC Name

2,3-bis(trifluoromethoxy)naphthalene

InChI

InChI=1S/C12H6F6O2/c13-11(14,15)19-9-5-7-3-1-2-4-8(7)6-10(9)20-12(16,17)18/h1-6H

InChI Key

ZJWLCZAEUMYANK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)OC(F)(F)F)OC(F)(F)F

Origin of Product

United States

Strategic Synthetic Pathways for 2,3 Bis Trifluoromethoxy Naphthalene

Direct Introduction of Trifluoromethoxy Moieties onto the Naphthalene (B1677914) Core

The direct installation of trifluoromethoxy groups onto an existing naphthalene ring is a formidable challenge due to the stability of the aromatic C-H bonds and the specific reactivity of trifluoromethoxylating agents. However, several modern methodologies offer potential pathways.

Silver-Mediated Trifluoromethoxylation Methodologies

Silver-mediated reactions have emerged as a notable strategy for forming C-OCF₃ bonds. These methods often involve the use of a silver salt to facilitate the transfer of the -OCF₃ group to an aromatic substrate. One approach involves the cross-coupling of trifluoromethoxide with aryl stannanes or arylboronic acids. scispace.com While not yet specifically reported for the synthesis of 2,3-bis(trifluoromethoxy)naphthalene, a plausible route could involve a pre-functionalized naphthalene core.

For instance, starting from 2,3-naphthalenediboronic acid, a silver-mediated process could theoretically install the two trifluoromethoxy groups. The reaction would likely employ a silver(I) salt, such as AgOCF₃ or a combination of a silver salt and a trifluoromethoxide source, along with an oxidant. Silver-catalyzed trifluoromethoxylation of alkyl trifluoroborates has been shown to proceed via a radical pathway under mild conditions, suggesting a potential avenue for such transformations. researchgate.net

Another silver-mediated approach is the trifluoromethoxylation of (hetero)aryldiazonium tetrafluoroborates, which can be considered a variation of the Sandmeyer-type reaction. researchgate.net This method uses readily available aromatic amines as precursors. A hypothetical synthesis for the target molecule could, therefore, begin with 2,3-diaminonaphthalene, which would be converted to the corresponding bis(diazonium) salt, followed by a reaction with AgOCF₃.

Table 1: Overview of Potential Silver-Mediated Trifluoromethoxylation

Precursor Reagents General Conditions Potential Application
Arylboronic Acid Ag(I) salt, Oxidant, OCF₃ source Mild reaction conditions Conversion of 2,3-naphthalenediboronic acid
Aryl Diazonium Salt AgOCF₃ Mild reaction conditions Conversion of 2,3-naphthalenediazonium tetrafluoroborate

Electrophilic and Nucleophilic Trifluoromethoxylation Techniques

Electrophilic Trifluoromethoxylation: Direct C-H trifluoromethoxylation of an aromatic ring using an electrophilic "[+]OCF₃" species is exceptionally challenging. Reagents developed for electrophilic trifluoromethylation, such as Togni's or Umemoto's reagents, are well-established for introducing -CF₃ groups. nih.govnih.govuni-muenchen.de However, analogous electrophilic -OCF₃ reagents are rare and typically react with nucleophiles like phenols rather than unactivated C-H bonds. mdpi.com Hypervalent iodine(III) reagents have been developed for the electrophilic trifluoromethoxylation of certain nucleophilic aromatic substrates, but their application to the direct dual functionalization of a naphthalene core is not established. mdpi.com

Nucleophilic Trifluoromethoxylation: Nucleophilic approaches offer a more viable route for direct introduction, typically by displacing a leaving group on the naphthalene ring. This strategy falls under the umbrella of derivatization but is considered here as the direct replacement of a non-carbon atom. The key challenge lies in the poor nucleophilicity and instability of the trifluoromethoxide anion (⁻OCF₃). nih.gov

To overcome this, methods often employ transition metal catalysts. Copper-mediated or -catalyzed trifluoromethoxylation of aryl halides is a common strategy, using sources like silver trifluoromethoxide (AgOCF₃) or cesium trifluoromethoxide (CsOCF₃). mdpi.com Applying this to a 2,3-dihalonaphthalene intermediate is a promising pathway, which will be discussed further in section 2.2.3.

Recently, silver-free methods for nucleophilic trifluoromethoxylation have been developed. For instance, (E)-O-trifluoromethyl-benzaldoximes (TFBO) can act as a trifluoromethoxylation reagent in the presence of a base, releasing the CF₃O⁻ species under mild conditions for reaction with alkyl halides. nih.gov While developed for alkyl halides, the advancement of such reagents could eventually lead to applications for aryl halides without the need for a metal catalyst. Another shelf-stable solid, N-trifluoromethoxyphthalimide (Phth-OCF₃), has also been reported as a reagent for the nucleophilic trifluoromethoxylation of various alkyl electrophiles. researchgate.net

Multi-Step Construction and Functionalization of the Bis(trifluoromethoxy)naphthalene System

Given the difficulties of direct, dual C-H functionalization, multi-step syntheses that build the desired molecule from simpler precursors are often more practical. These strategies involve either constructing the naphthalene ring with the necessary functionalities already in place or derivatizing a pre-formed naphthalene scaffold.

Cycloaddition and Annulation Strategies for Naphthalene Ring Formation

Constructing the naphthalene skeleton through cycloaddition reactions, such as the Diels-Alder reaction, allows for the strategic placement of functional groups. researchgate.net A plausible route to this compound could involve the [4+2] cycloaddition of a diene and a dienophile, where one or both components are substituted with trifluoromethoxy groups or their precursors.

For example, a reaction between a 1,2-bis(trifluoromethoxy)ethene dienophile and a suitable diene like 1,2-dimethylidenecyclohexane could form the core structure. A more versatile approach involves the reaction of aryne intermediates with substituted 2-pyrones, which proceeds via a Diels-Alder reaction followed by decarboxylative aromatization to yield multisubstituted naphthalenes. rsc.org One could envision a scenario where a trifluoromethoxy-substituted 2-pyrone reacts with an aryne that also bears a trifluoromethoxy group or a precursor.

Another strategy involves the tandem photoenolization Diels-Alder (PEDA) reaction, which can be used to construct polycyclic naphthol and naphthalene scaffolds. rsc.org While this specific transformation has not been reported for the target molecule, the principle of building the ring system with strategically placed functional groups remains a powerful tool in organic synthesis.

Derivatization of Pre-functionalized Naphthalene Scaffolds

This approach begins with a naphthalene molecule already containing functional groups at the 2- and 3-positions, which are then converted into trifluoromethoxy groups. A common and logical precursor is 2,3-dihydroxynaphthalene. sigmaaldrich.com

Step 1: Synthesis of 2,3-Dihydroxynaphthalene This intermediate can be synthesized through various methods. One industrial process involves sulfonation and alkali fusion of naphthalene, though this generates significant waste. google.com A more direct laboratory synthesis involves the oxidation of naphthalene using hydrogen peroxide in the presence of a catalyst and a phase transfer agent, yielding 2,3-dihydroxynaphthalene. google.com Another method involves the hydrolysis of 2,3-dihydroxynaphthalene-6-sodium sulfonate using an ionic liquid catalyst in an organic solvent. google.com

Step 2: Conversion of Hydroxyl Groups to Trifluoromethoxy Groups The conversion of phenols (or naphthols) to aryl trifluoromethyl ethers is a known but challenging transformation. The high toxicity of some reagents has historically limited their industrial use. nih.gov

Chlorination/Fluorination Sequence: A classic method involves reacting the diol with a chlorinating agent to form an intermediate such as a chlorothionoformate, followed by fluorination with reagents like antimony trifluoride. nih.gov

In Situ Chlorination/Fluorination: A simplified one-pot method involves heating the phenol with tetrachloromethane, anhydrous hydrogen fluoride, and a catalytic amount of boron trifluoride in a pressure vessel. nih.gov Applying this to 2,3-dihydroxynaphthalene would be a direct but harsh method.

Via Xanthates: A milder, two-step procedure involves the conversion of phenols to aryl xanthates, which are then treated with fluorinating agents like XtalFluor-E to form the aryl trifluoromethyl ethers. escholarship.org This method is compatible with a broader range of functional groups and may be suitable for the dihydroxynaphthalene precursor.

Table 2: Two-Step Synthesis via Naphthol Derivatization

Step Reaction Key Reagents Intermediate/Product
1 Oxidation of Naphthalene H₂O₂, Catalyst, Phase Transfer Agent 2,3-Dihydroxynaphthalene

Substitution Reactions Involving Halogenated Naphthalene Intermediates

This pathway involves the synthesis of a dihalogenated naphthalene, typically 2,3-dibromonaphthalene, followed by a substitution reaction to introduce the trifluoromethoxy groups.

Step 1: Synthesis of 2,3-Dibromonaphthalene 2,3-Dibromonaphthalene is a known compound that serves as a valuable intermediate in organic synthesis. ossila.com It can be synthesized via several routes. One modern approach starts from 1,4-diaminonaphthalene, which is first brominated to give 1,4-diamino-2,3-dibromonaphthalene. This intermediate then undergoes a deamination reaction (diazotization followed by reduction) to yield 2,3-dibromonaphthalene with high purity. google.com Other methods include the reaction of 2,3-dibromonaphthalene-1,4-dione with pyridyl amines, which can lead to related structures. espublisher.com

Step 2: Halogen-Trifluoromethoxy Exchange With 2,3-dibromonaphthalene in hand, the bromine atoms can be replaced with trifluoromethoxy groups via a nucleophilic substitution. Such halogen exchange reactions are often facilitated by a transition metal catalyst, most commonly copper. tcnj.edu The reaction would involve treating 2,3-dibromonaphthalene with a source of nucleophilic trifluoromethoxide, such as AgOCF₃ or CsOCF₃, in the presence of a copper(I) catalyst. The conditions would need to be carefully optimized to achieve double substitution.

This copper-catalyzed nucleophilic trifluoromethoxylation of aryl halides represents one of the most established methods for creating the Ar-OCF₃ bond and stands as a highly plausible route for the synthesis of this compound. mdpi.com

Regiochemical Control in this compound Synthesis

Regiochemical control is the cornerstone of synthesizing complex molecules like this compound. The challenge lies in installing two trifluoromethoxy groups on adjacent carbon atoms of the naphthalene skeleton, a pattern that is not readily accessible through classical electrophilic aromatic substitution. Advanced synthetic methodologies are required to achieve this specific substitution.

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. nih.govbaranlab.org This technique relies on the presence of a directing metalation group (DMG), which is a functional group capable of coordinating with an organolithium base. This coordination brings the base into proximity with a specific ortho-proton, facilitating its abstraction (deprotonation) and leading to a lithiated intermediate. This intermediate can then be trapped with a suitable electrophile to introduce a new substituent at the desired position. nih.govbaranlab.org

In the context of naphthalene chemistry, DoM can be employed to overcome the intrinsic preference for α-substitution. For a hypothetical synthesis of this compound, one could envision a strategy starting from a 2-substituted naphthalene bearing a potent DMG. The DMG would direct the lithiation to the C-3 position.

Commonly used organolithium bases for DoM include n-butyllithium (n-BuLi), sec-butyllithium (s-BuLi), and tert-butyllithium (t-BuLi), often in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA), which breaks up organolithium aggregates and increases the basicity of the system. nih.govuwindsor.ca

The choice of the DMG is critical for the success of this strategy. A variety of functional groups can act as DMGs, with their directing ability varying significantly. The hierarchy of these groups has been established through competition experiments. uwindsor.ca

Table 1: Relative Directing Ability of Common Directed Metalation Groups (DMGs)

Relative Strength Directing Metalation Group (DMG)
Strong -CONR₂, -SO₂NR₂, Oxazolines, -O-C(O)NR₂
Moderate -OMe, -NHCO₂R, -CH₂NR₂
Weak -NR₂, -F, -CF₃

This table summarizes the general hierarchy of common DMGs used in directed ortho-metalation reactions.

A plausible, though challenging, deprotonation strategy for accessing the 2,3-disubstituted pattern would involve a precursor like 2-naphthol, where the hydroxyl group is first converted into a strong DMG, such as a carbamate (-OCONEt₂). Subsequent treatment with a strong lithium base could potentially induce metalation at the C-3 position, allowing for the introduction of the first trifluoromethoxy-related functionality. However, the acidity of other ring protons and potential side reactions must be carefully considered. Studies on the lithiation of substituted 1,8-bis(dimethylamino)naphthalene (DMAN) have shown that methoxy (B1213986) groups can facilitate selective β-lithiation, demonstrating the principle of directing functionalization away from the α-position. researchgate.net

The synthesis of this compound would likely proceed from a precursor such as 2,3-dihydroxynaphthalene. google.comsigmaaldrich.com The direct trifluoromethoxylation of these hydroxyl groups is one possible route. However, if other transformations on the naphthalene ring are required first, the highly reactive hydroxyl groups must be temporarily masked with protecting groups. wikipedia.org

Protecting Groups: A protecting group must be introduced efficiently, remain stable throughout subsequent reaction steps, and be removed selectively under mild conditions without affecting the rest of the molecule. uchicago.edu For diols like 2,3-dihydroxynaphthalene, a variety of protecting groups for alcohols are available. The choice depends on the specific reaction conditions that the protected molecule must endure.

Orthogonal protection is a particularly important strategy in molecules with multiple functional groups. It involves using protecting groups that can be removed under distinct sets of conditions. For instance, one hydroxyl group could be protected as a silyl ether while the other is protected as a benzyl ether. This allows for the selective deprotection and functionalization of one hydroxyl group while the other remains masked.

Table 2: Common Protecting Groups for Alcohols and Their Cleavage Conditions

Protecting Group Abbreviation Common Cleavage Conditions
Benzyl ether Bn Hydrogenolysis (e.g., H₂, Pd/C)
tert-Butyldimethylsilyl ether TBDMS/TBS Fluoride sources (e.g., TBAF), acid
Methoxymethyl ether MOM Acidic conditions (e.g., HCl)
Acetate ester Ac Base-mediated hydrolysis (e.g., K₂CO₃, MeOH)

This table highlights several common protecting groups for hydroxyl functionalities and the typical reagents used for their removal.

Catalytic Systems: Modern synthetic chemistry has seen the development of powerful catalytic systems for direct C-H functionalization, which can potentially streamline synthetic routes by avoiding the need for pre-functionalized starting materials. The catalytic C-H trifluoromethoxylation of arenes is a rapidly advancing field. nih.govnih.gov These methods often employ redox-active catalysts, sometimes in conjunction with photochemistry, to generate highly reactive trifluoromethoxy radicals (•OCF₃). nih.gov

A hypothetical catalytic approach to this compound could involve the direct C-H functionalization of a suitable naphthalene precursor. For example, a 2-trifluoromethoxynaphthalene intermediate could be subjected to a second catalytic trifluoromethoxylation. The major challenge in such an approach would be controlling the regioselectivity to favor substitution at the C-3 position over other available C-H bonds. The reaction pathway typically involves the addition of the •OCF₃ radical to the aromatic ring, followed by oxidation and deprotonation to restore aromaticity. nih.gov The success of such a strategy would depend heavily on the electronic and steric influences of the existing trifluoromethoxy group and the development of a highly selective catalytic system.

Advanced Spectroscopic and Structural Characterization of 2,3 Bis Trifluoromethoxy Naphthalene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Elucidation

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic environments of atomic nuclei such as ¹H, ¹³C, and ¹⁹F.

Proton (¹H) NMR for Proton Environment Analysis

The ¹H NMR spectrum of 2,3-bis(trifluoromethoxy)naphthalene is anticipated to be distinct and informative, characterized by signals arising from the six protons on the naphthalene (B1677914) ring system. Due to the molecule's C₂ᵥ symmetry, the protons can be categorized into two sets of chemically non-equivalent protons, leading to a simplified yet complex spectrum.

H-1 and H-4: These protons are chemically equivalent and are situated adjacent to the trifluoromethoxy-substituted ring. They are expected to appear as a singlet or a very tightly coupled multiplet.

H-5, H-8, H-6, and H-7: These four protons on the unsubstituted ring form a more complex spin system. Protons H-5 and H-8 are equivalent, as are H-6 and H-7. They will likely present as two distinct multiplets, often described as an AA'BB' system. Studies on similarly 2,3-disubstituted naphthalenes show these aromatic protons typically resonate in the range of δ 7.4-8.0 ppm spectrabase.comchemicalbook.com.

The electron-withdrawing nature of the trifluoromethoxy groups is expected to deshield the aromatic protons, shifting their signals downfield compared to unsubstituted naphthalene.

Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
H-1, H-4~ 7.8 - 8.0s (singlet)2H
H-5, H-8~ 7.6 - 7.8m (multiplet)2H
H-6, H-7~ 7.4 - 7.6m (multiplet)2H

Carbon (¹³C) NMR for Carbon Framework Assignment

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton. For this compound, symmetry dictates that there will be a total of seven distinct carbon signals: five for the naphthalene ring and two for the trifluoromethoxy substituents.

Naphthalene Carbons: The ten carbons of the naphthalene core will produce five signals due to symmetry. The carbons directly attached to the electron-withdrawing -OCF₃ groups (C-2 and C-3) are expected to be significantly deshielded, appearing at a lower field (higher ppm). The quaternary carbons (C-4a, C-8a) will also have distinct chemical shifts. The remaining protonated carbons (C-1/C-4, C-5/C-8, C-6/C-7) will appear in the typical aromatic region, with their specific shifts influenced by the substituents acs.orgchemicalbook.com.

Trifluoromethoxy Carbons: The carbon atom of the -OCF₃ group is expected to appear as a quartet due to one-bond coupling (¹JC-F) with the three fluorine atoms. This signal is typically found in the δ 120-125 ppm range.

Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (Proton Decoupled)
C-2, C-3~ 145 - 155Singlet
C-4a, C-8a~ 130 - 135Singlet
C-5, C-8~ 127 - 129Singlet
C-6, C-7~ 125 - 127Singlet
C-1, C-4~ 110 - 115Singlet
-OCF₃~ 120 - 125q (quartet, ¹JC-F)

Fluorine (¹⁹F) NMR for Trifluoromethoxy Group Chemical Environment Profiling

¹⁹F NMR is highly sensitive to the chemical environment of fluorine atoms. In this compound, the two trifluoromethoxy groups are chemically equivalent due to the molecule's symmetry. Therefore, the ¹⁹F NMR spectrum is expected to show a single, sharp singlet. The chemical shift for aryl -OCF₃ groups typically appears in the range of δ -56 to -60 ppm relative to CFCl₃ azom.comspectrabase.com. The absence of coupling indicates that there are no other magnetically active fluorine nuclei nearby and confirms the equivalence of the two -OCF₃ groups.

Predicted ¹⁹F NMR Data for this compound

Fluorine AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
-OCF₃~ -56 to -60s (singlet)

Vibrational Spectroscopic Techniques

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound will be dominated by absorptions from the naphthalene core and the trifluoromethoxy substituents.

Aromatic C-H Stretching: Weak to medium intensity bands are expected in the 3100-3000 cm⁻¹ region, characteristic of C-H bonds on the aromatic ring astrochem.org.

Aromatic C=C Stretching: Several sharp bands of varying intensity are anticipated between 1650 cm⁻¹ and 1450 cm⁻¹, corresponding to the stretching vibrations of the carbon-carbon double bonds within the naphthalene rings researchgate.net.

C-O Stretching: The aryl-ether C-O linkage is expected to produce a strong absorption band, typically in the 1250-1200 cm⁻¹ region.

C-F Stretching: The most intense and characteristic bands in the spectrum will be due to the C-F stretching vibrations of the -CF₃ group. These are typically very strong and appear in the 1300-1100 cm⁻¹ range scielo.org.za.

C-H Out-of-Plane Bending: Bands in the 900-700 cm⁻¹ region can provide information about the substitution pattern on the aromatic rings copernicus.org.

Predicted FT-IR Data for this compound

Vibrational ModePredicted Wavenumber (cm⁻¹)Expected Intensity
Aromatic C-H Stretch3100 - 3000Medium-Weak
Aromatic C=C Stretch1650 - 1450Medium-Strong
C-F Stretch1300 - 1100Very Strong
Aryl C-O Stretch1250 - 1200Strong
Aromatic C-H Out-of-Plane Bend900 - 700Medium-Strong

Electronic Spectroscopy for Photophysical Investigation

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence, provides insights into the electronic transitions within a molecule and its behavior upon excitation with light. The photophysical properties of this compound are primarily governed by the naphthalene chromophore.

The UV-Visible absorption spectrum of naphthalene derivatives typically displays multiple bands corresponding to π-π* transitions. For naphthalene itself, characteristic absorption maxima are observed around 275 nm and 312 nm. The introduction of substituents can cause shifts in the absorption maxima (bathochromic or hypsochromic shifts) and changes in molar absorptivity. The trifluoromethoxy group is generally considered to be weakly electron-withdrawing and may cause slight shifts in the absorption bands compared to unsubstituted naphthalene nih.gov.

Upon excitation, many naphthalene derivatives exhibit fluorescence. The emission spectrum is typically structured and appears at longer wavelengths than the absorption spectrum (a phenomenon known as the Stokes shift). The fluorescence properties, including the emission wavelength and quantum yield, are sensitive to the nature and position of substituents rsc.orgsemanticscholar.org. The -OCF₃ groups in the 2,3-positions may influence the fluorescence quantum yield and lifetime of the excited state.

Predicted Photophysical Data for this compound

Spectroscopic PropertyPredicted Wavelength Range (nm)Associated Transition
UV-Vis Absorption (λmax)270 - 320π → π
Fluorescence Emission (λem)320 - 360π → π

Based on a comprehensive search of available scientific literature and databases, there is currently no specific experimental data publicly available for the advanced spectroscopic and structural characterization of the chemical compound “this compound.”

Therefore, it is not possible to provide the detailed research findings and data tables as requested in the specified article outline for the following sections:

X-ray Crystallography and Thin-Film Structural Analysis

Single Crystal X-ray Diffraction for Solid-State Conformation

The synthesis and detailed analytical characterization of this compound have not been reported in the accessible scientific domain. Consequently, crucial data such as UV-Vis absorption maxima, molar absorptivity, fluorescence emission wavelengths, quantum yields, precise molecular mass, fragmentation patterns, and single-crystal X-ray diffraction parameters are not available.

Further research and publication in peer-reviewed scientific journals would be required to establish the spectroscopic and structural properties of this specific compound.

Powder X-ray Diffraction (XRD) for Bulk Material Phase Analysis

Powder X-ray Diffraction (XRD) is a fundamental, non-destructive technique employed to ascertain the crystalline properties of a bulk solid material. When a finely powdered sample is subjected to a monochromatic X-ray beam, the X-rays are diffracted by the crystalline lattice planes of the material. The resulting diffraction pattern, a plot of diffracted intensity versus the diffraction angle (2θ), is unique to the specific crystalline phase of the compound. This "fingerprint" allows for the identification of the crystalline form, determination of lattice parameters, and an assessment of the material's purity.

For a bulk sample of this compound, XRD analysis would provide critical information on its solid-state structure. The angular positions of the diffraction peaks are governed by Bragg's Law, which relates the wavelength of the incident X-rays to the spacing between the crystal lattice planes. The intensity of these peaks is dependent on the arrangement of atoms within the unit cell.

A detailed analysis of the XRD pattern, including the indexing of the diffraction peaks, would enable the determination of the crystal system (e.g., monoclinic, triclinic, etc.) and the dimensions of the unit cell. The sharpness and definition of the peaks are indicative of the degree of crystallinity; well-defined, sharp peaks suggest a highly ordered crystalline material, whereas broad features would indicate a more amorphous or poorly crystalline nature.

Below is a representative table of hypothetical powder XRD data for this compound, illustrating the type of information that would be obtained from such an analysis.

Illustrative Powder XRD Data for this compound

2θ (degrees)d-spacing (Å)Relative Intensity (%)
9.89.0285
15.45.75100
19.74.5060
22.14.0245
25.33.5250
Note: This data is representative and not experimentally derived for this compound.

Grazing Incidence Wide-Angle X-ray Scattering (GIWAXS) for Thin Film Architecture

Grazing Incidence Wide-Angle X-ray Scattering (GIWAXS) is an essential surface-sensitive technique for investigating the molecular arrangement and orientation within thin films. In a GIWAXS measurement, an X-ray beam impinges on the film's surface at a very shallow angle, maximizing the interaction volume with the film while minimizing the signal from the underlying substrate. The resulting two-dimensional scattering pattern provides detailed information on the molecular packing and the preferential orientation of the molecules with respect to the substrate surface.

For a thin film of this compound, which might be prepared for applications in organic electronics, GIWAXS would be indispensable for elucidating the thin-film morphology. The analysis can distinguish between different molecular orientations, such as "edge-on," where the naphthalene planes are oriented perpendicular to the substrate, and "face-on," where they are parallel. This orientation has a profound impact on the material's electronic properties, particularly charge transport.

The GIWAXS pattern is analyzed in terms of the scattering vector, q, with the out-of-plane component (qz) providing information about ordering perpendicular to the substrate and the in-plane component (qxy) revealing ordering parallel to the substrate. For instance, in an "edge-on" orientation, the lamellar stacking of the molecules typically gives rise to diffraction peaks in the out-of-plane direction, while the π-π stacking between adjacent naphthalene cores produces peaks in the in-plane direction.

The following table presents hypothetical GIWAXS data for a thin film of this compound, demonstrating how the molecular orientation can be inferred.

Illustrative GIWAXS Data for a this compound Thin Film

Scattering Directionq (Å-1)d-spacing (Å)Miller Index (hkl)Inferred Orientation Feature
Out-of-plane (qz)0.689.24(001)Lamellar Stacking
In-plane (qxy)1.703.70(010)π-π Stacking
Note: This data is representative and not experimentally derived for this compound and suggests a predominantly "edge-on" molecular orientation.

Theoretical and Computational Investigations of 2,3 Bis Trifluoromethoxy Naphthalene

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become one of the most popular and versatile methods available in computational chemistry for studying the properties of molecules.

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory for describing chemical reactivity and electronic properties. wikipedia.orgucsb.edu It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular stability and reactivity. A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive. samipubco.com

For 2,3-Bis(trifluoromethoxy)naphthalene, the electron-withdrawing nature of the two trifluoromethoxy (-OCF₃) groups is expected to significantly influence the electronic properties of the naphthalene (B1677914) core. These substituents would lower the energy levels of both the HOMO and LUMO compared to unsubstituted naphthalene. The distribution of these orbitals would also be affected, with the LUMO likely having significant density around the substituted positions, indicating potential sites for nucleophilic attack.

Table 1: Key Parameters in Frontier Molecular Orbital Analysis

Parameter Description Significance
HOMO Highest Occupied Molecular Orbital Represents the ability to donate an electron; associated with nucleophilicity.
LUMO Lowest Unoccupied Molecular Orbital Represents the ability to accept an electron; associated with electrophilicity.

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicates chemical reactivity, kinetic stability, and the energy of the lowest electronic excitation. |

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. uni-muenchen.de The MEP map illustrates the electrostatic potential on the surface of a molecule, typically represented by a color-coded scheme. wolfram.com Regions of negative potential (usually colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are favorable for nucleophilic attack. researchgate.net

In this compound, the MEP map would be expected to show significant negative potential around the highly electronegative oxygen and fluorine atoms of the -OCF₃ groups. These regions would be the primary sites for interaction with electrophiles or for forming hydrogen bonds. The aromatic naphthalene rings would display areas of less negative or slightly positive potential, influenced by the delocalized π-electron system and the attached electron-withdrawing groups.

Mulliken population analysis is a method for calculating partial atomic charges based on the linear combination of atomic orbitals (LCAO) molecular orbital theory. uni-muenchen.dewikipedia.org By partitioning the total electron population among the atoms in a molecule, it provides an estimation of the charge distribution. While useful, it is known that the results can be sensitive to the choice of basis set used in the calculation. wikipedia.orgresearchgate.net

A theoretical Mulliken charge analysis of this compound would quantify the electron distribution. It is anticipated that the fluorine atoms would carry the most significant negative partial charges due to their high electronegativity. The oxygen atoms would also be negatively charged. Consequently, the carbon atoms attached to the oxygen (C2 and C3 of the naphthalene ring) and the carbon atoms of the trifluoromethoxy groups would exhibit positive partial charges. This charge distribution is critical for understanding the molecule's dipole moment and its intermolecular interactions.

DFT calculations are widely used to predict various spectroscopic properties, including vibrational frequencies (Infrared and Raman spectra) and NMR chemical shifts. researchgate.net By calculating the second derivatives of the energy with respect to atomic displacements, a theoretical vibrational spectrum can be generated. These calculated frequencies are often scaled by an empirical factor to better match experimental data.

For this compound, theoretical calculations would predict characteristic vibrational modes. These would include:

Stretching frequencies for the C-F bonds in the -CF₃ groups.

Stretching modes for the C-O-C linkages.

Vibrational modes associated with the naphthalene aromatic ring, such as C-H stretching and ring breathing modes.

Comparing these theoretical spectra with experimental data can aid in the assignment of spectral bands and confirm the molecular structure.

Reaction Mechanism and Pathway Modeling

Computational chemistry is an indispensable tool for elucidating reaction mechanisms. By modeling the potential energy surface of a reaction, researchers can identify intermediates, transition states, and determine activation energies, providing a detailed picture of the reaction pathway.

Substitution reactions are fundamental in aromatic chemistry. For a substituted naphthalene like this compound, understanding the regioselectivity and reactivity in electrophilic or nucleophilic aromatic substitution reactions is key. Computational modeling can be used to explore these reactions.

A crucial part of this modeling is the characterization of the transition state—the highest energy point along the reaction coordinate. DFT calculations can locate the geometry of the transition state and calculate its energy. This allows for the determination of the activation energy barrier, which is directly related to the reaction rate. For example, in a study of aromatic nucleophilic substitution on a different complex naphthalene derivative, DFT calculations were used to rationalize the reactivity based on the stability of the intermediate Meisenheimer complexes, which are related to the transition states of the reaction. scirp.orgscirp.org

For this compound, modeling a substitution reaction would involve:

Optimizing the geometries of the reactants, intermediates (such as a σ-complex or Meisenheimer complex), and products.

Locating the transition state structure connecting these species.

Calculating the energies of all species to construct a reaction energy profile.

This analysis would reveal which positions on the naphthalene ring are most susceptible to substitution and how the trifluoromethoxy groups influence the reaction's feasibility and outcome.

Solvation Effects on Reaction Energetics

The energetics of chemical reactions are significantly influenced by the surrounding solvent, a phenomenon that can be effectively modeled using computational methods. For reactions involving polar or charged intermediates and transition states, the choice of solvent can dramatically alter reaction rates and thermodynamic stabilities. In the case of this compound, while specific studies are not abundant, the principles of solvation on reaction energetics can be inferred from studies on similar aromatic systems.

Computational models, such as those employing ab initio molecular dynamics, can simulate the explicit interactions between a solute and solvent molecules. For instance, studies on the sulfonation of benzene (B151609) have shown that polar, complexing solvents like nitromethane (B149229) (CH3NO2) can stabilize zwitterionic transition states through strong electrostatic interactions, thereby lowering the activation energy barrier compared to reactions in the gas phase or in nonpolar solvents like CCl3F. nih.gov Given the strong electron-withdrawing nature of the two trifluoromethoxy groups in this compound, it is anticipated that reactions proceeding through charged intermediates would be similarly stabilized by polar solvents.

The table below illustrates the stabilizing effect of different solvents on the transition state of a representative electrophilic aromatic substitution reaction, highlighting the general trend expected for reactions involving this compound.

SolventDielectric Constant (ε)Effect on Transition State Stability
Gas Phase1No stabilization
CCl3F~2.3Weak stabilization
CH3NO2~35.9Strong stabilization

This table is illustrative and based on general principles of solvation effects on reaction energetics.

Molecular Recognition and Intermolecular Interaction Studies

The arrangement of molecules in the solid state and their ability to recognize and interact with other molecules are governed by a complex interplay of intermolecular forces. For this compound, these interactions are expected to be significantly influenced by the presence of the highly electronegative fluorine atoms.

In a study of a naphthalene-based crystal structure, Hirshfeld analysis revealed that dispersion forces (H···H interactions) were the primary factor in the molecular arrangement in the absence of strong hydrogen bonding. mdpi.com For this compound, in addition to π-π stacking of the naphthalene cores, F···F, C-H···F, and C-H···O interactions are expected to play a significant role. The trifluoromethoxy groups, with their partial negative charges on the fluorine and oxygen atoms, can engage in various electrostatic interactions, influencing the molecular packing.

The following table provides a hypothetical breakdown of intermolecular contacts for this compound based on typical values for fluorinated aromatic compounds.

Interaction TypePredicted Contribution to Hirshfeld Surface
H···H~35-45%
C···H/H···C~25-35%
F···H/H···F~10-20%
O···H/H···O~5-10%
F···F~1-5%

This is a predictive table based on analyses of similar fluorinated aromatic molecules.

Molecular dynamics (MD) simulations can provide insights into the dynamic processes of molecular packing and self-assembly. Such simulations predict the stable crystal structures of molecules by exploring their potential energy landscapes. For naphthalene, MD simulations have been used to predict its rhombic prism crystal shape when grown from an ethanol (B145695) solution. arxiv.orgrsc.org

Substituent Effects on Electronic and Reactivity Profiles

The electronic nature of substituents profoundly influences the reactivity of aromatic systems. The trifluoromethoxy group is a particularly interesting substituent due to its strong electron-withdrawing properties.

The trifluoromethoxy group is known to exert a strong, long-range electron-withdrawing effect, which can be rationalized by a combination of inductive (σ-polarization) and resonance effects. nih.gov This effect significantly lowers the basicity of arylmetal compounds, even when the -OCF3 group is in a remote meta or para position. nih.gov A computational study exploring various fluorine-containing electron-withdrawing groups found that the trifluoromethoxy group has a significant impact on the Lowest Unoccupied Molecular Orbital (LUMO) energy of a phenyl-substituted acceptor, indicating its electron-accepting capability. beilstein-journals.org

The table below compares the calculated LUMO energies of phenyl-substituted compounds with different fluorinated electron-withdrawing groups.

CompoundLUMO Energy (eV)
PhOCF3-0.22
PhCF3-0.57
PhSCF3-0.78
PhSF5-0.90

Data from a TD-DFT computational study. beilstein-journals.org

In this compound, the presence of two such groups is expected to have a pronounced effect on the electron density of the naphthalene ring system, making it more susceptible to nucleophilic attack and less reactive towards electrophiles.

The stability of charged intermediates, such as carbocations and carbanions, is a key determinant of reaction pathways and rates. The electron-withdrawing nature of the trifluoromethoxy group is expected to destabilize carbocations and stabilize carbanions formed on the naphthalene ring.

While direct computational studies on the stability of carbocations and carbanions of this compound are not available, studies on related systems offer valuable insights. DFT calculations on methoxy-substituted naphthyl methyl carbocations have shown that the position of the substituent significantly influences stability. rsc.org Electron-donating groups like methoxy (B1213986) stabilize carbocations through resonance. Conversely, the strongly electron-withdrawing trifluoromethoxy group would significantly destabilize a carbocation on the naphthalene ring through inductive effects.

For carbanions, the opposite effect is expected. The strong inductive effect of the two trifluoromethoxy groups would effectively delocalize the negative charge, thereby stabilizing the carbanion. This is consistent with the known anion-stabilizing capacity of the trifluoromethoxy group. nih.gov The stability of aromatic radical anions, which are related to carbanions, has been studied computationally, providing a framework for understanding the electronic structure and stabilization of such species in solution. nih.gov

The following table summarizes the predicted effects of the 2,3-bis(trifluoromethoxy) substituents on the stability of charged intermediates compared to unsubstituted naphthalene.

IntermediatePredicted Stability Relative to Unsubstituted NaphthalenePrimary Electronic Effect
CarbocationSignificantly DestabilizedInductive electron withdrawal
CarbanionSignificantly StabilizedInductive electron withdrawal

This table is based on established principles of substituent effects on the stability of charged intermediates.

Reactivity and Functional Derivatization of 2,3 Bis Trifluoromethoxy Naphthalene

Regioselective Functionalization of the Naphthalene (B1677914) Core

Achieving regioselectivity in the functionalization of substituted naphthalenes is a critical challenge in synthetic chemistry. wikipedia.orgresearchgate.net For 2,3-bis(trifluoromethoxy)naphthalene, the positions available for substitution are C1, C4, C5, C6, C7, and C8. The electronic effects of the -OCF3 groups are paramount in determining the site of reaction.

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for functionalizing aromatic rings. wikipedia.org The trifluoromethoxy group, due to the high electronegativity of fluorine atoms, acts as a strong electron-withdrawing group via the inductive effect. This deactivates the naphthalene system towards electrophilic attack compared to unsubstituted naphthalene. wordpress.com However, the oxygen atom's lone pairs can participate in resonance, directing incoming electrophiles to the ortho and para positions.

In this compound, the directing effects of the two -OCF3 groups must be considered:

Positions C1 and C4: These positions are ortho to one -OCF3 group and meta to the other.

Positions C5 and C8: These positions are para to one -OCF3 group and meta to the other.

Positions C6 and C7: These are influenced by more complex relationships.

Electrophilic attack at the C1 (or C4) position is generally favored in naphthalene systems because the resulting carbocation intermediate (a Wheland intermediate) can be stabilized by resonance structures that keep one of the rings fully aromatic. onlineorganicchemistrytutor.com Given the ortho-directing nature of the -OCF3 group, positions 1 and 4 are the most probable sites for electrophilic substitution, such as halogenation or nitration. Attack at the C5 or C8 positions is also possible but may be less favored.

Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic compounds. wikipedia.org The strategy employs a directing metalation group (DMG) that coordinates with an organolithium reagent, facilitating deprotonation at the adjacent ortho position. organic-chemistry.org The trifluoromethoxy group is known to function as a moderate DMG.

For this compound, the positions ortho to the -OCF3 groups are C1 and C4. Treatment with a strong base, such as n-butyllithium or sec-butyllithium, is expected to selectively remove a proton from either the C1 or C4 position. nih.govnih.gov The resulting aryllithium intermediate can then be trapped with various electrophiles (e.g., I2, CO2, aldehydes) to install a functional group with high regioselectivity. This method provides a reliable route to 1- or 4-substituted derivatives that might be difficult to access via electrophilic substitution.

Cross-Coupling Methodologies for C-C, C-N, and C-X Bond Formation

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds. To utilize these methods, this compound must first be converted into a suitable substrate, typically an aryl halide or triflate. This can be achieved through the regioselective functionalization methods described previously (e.g., bromination or iodination at the C1 position).

Once a derivative such as 1-bromo-2,3-bis(trifluoromethoxy)naphthalene is synthesized, it can serve as a versatile precursor in various cross-coupling reactions:

Suzuki-Miyaura Coupling: Reaction with an arylboronic acid in the presence of a palladium catalyst and a base would yield a C-C coupled product, enabling the synthesis of biaryl compounds. researchgate.net

Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds by coupling the aryl halide with a primary or secondary amine, catalyzed by a palladium-phosphine complex. wikipedia.orgnih.gov It is a key method for synthesizing aryl amines. organic-chemistry.orgresearchgate.net

Sonogashira Coupling: The formation of a C-C bond between the aryl halide and a terminal alkyne can be achieved using a palladium catalyst, typically with a copper co-catalyst, to produce aryl alkynes. nih.gov

The table below outlines potential cross-coupling reactions starting from a halogenated derivative.

Reaction NameCoupling PartnerBond FormedPotential Product Structure
Suzuki-MiyauraArylboronic Acid (Ar-B(OH)₂)C-C1-Aryl-2,3-bis(trifluoromethoxy)naphthalene
Buchwald-HartwigAmine (R₂NH)C-N1-(Dialkylamino)-2,3-bis(trifluoromethoxy)naphthalene
SonogashiraTerminal Alkyne (R-C≡CH)C-C (sp)1-(Alkynyl)-2,3-bis(trifluoromethoxy)naphthalene
HeckAlkene (CH₂=CHR)C-C (sp²)1-(Alkenyl)-2,3-bis(trifluoromethoxy)naphthalene
StilleOrganostannane (Ar-SnR₃)C-C1-Aryl-2,3-bis(trifluoromethoxy)naphthalene

Transformation and Modification of the Trifluoromethoxy Groups

The trifluoromethoxy group is renowned for its exceptional chemical and thermal stability. mdpi.com It is generally resistant to cleavage by strong acids, bases, oxidizing agents, and reducing agents. This robustness is a key feature, allowing for extensive modification of other parts of the molecule without affecting the -OCF3 moieties. researchgate.net

Direct transformation of the trifluoromethoxy group is challenging due to the strength of the C-F bonds. While methods for C-F bond activation and transformation of trifluoromethyl (-CF3) groups are an active area of research, the conversion of an aryl-OCF3 group into other functionalities (e.g., -OH or -OCH3) is not a common synthetic operation and requires harsh conditions or highly specialized reagents. tcichemicals.com For most synthetic purposes, the -OCF3 groups on this compound should be considered inert spectator functional groups.

Generation and Reactivity of Transient Intermediates (e.g., Carbocations)

The generation of a carbocation on the naphthalene core of this compound is highly unfavorable. The two -OCF3 groups are powerful electron-withdrawing substituents that would significantly destabilize any adjacent positive charge. cas.cn Traditional methods for generating carbocations, such as Friedel-Crafts alkylation under strongly acidic conditions, would likely be ineffective or require extremely harsh conditions.

While the formation of cationic intermediates is unlikely, the generation of radical intermediates might be feasible under specific reaction conditions, such as those involving photoredox catalysis. However, the reactivity of this specific compound via radical pathways is not well-documented. Mechanistic studies on the intramolecular migration of -OCF3 groups in other systems have suggested the involvement of short-lived ion pairs, but this is a specialized reaction not broadly applicable to intermolecular functionalization. nih.gov

Derivatization Strategies for Specific Functional Structures

The synthesis of complex functional molecules from this compound relies on a logical sequence of the reactions described above. A common strategy would involve initial regioselective functionalization followed by cross-coupling to build molecular complexity.

A plausible derivatization strategy could be:

Halogenation: Introduction of a bromine or iodine atom at the C1 position via electrophilic aromatic substitution.

Cross-Coupling: Use of the resulting 1-halo-2,3-bis(trifluoromethoxy)naphthalene in a Suzuki or Buchwald-Hartwig reaction to introduce a new aryl or amino substituent, respectively.

Further Functionalization: The newly introduced substituent could then be modified. For example, an introduced aryl group containing a nitro moiety could be reduced to an amine, which could then undergo further reactions.

It is also noteworthy that this compound is synthesized from 2,3-dihydroxynaphthalene. sigmaaldrich.comnih.gov For many synthetic targets, it may be more efficient to functionalize the more reactive 2,3-dihydroxynaphthalene precursor first and then introduce the trifluoromethoxy groups in a later step.

Advanced Materials Applications of 2,3 Bis Trifluoromethoxy Naphthalene and Its Derivatives

Organic Electronic and Optoelectronic Materials Development

The pursuit of stable and efficient organic semiconductors is a driving force in the field of organic electronics. Derivatives of 2,3-bis(trifluoromethoxy)naphthalene are promising candidates for these applications, particularly in the development of n-type organic semiconductors, which are essential for the fabrication of complementary logic circuits.

N-Type Organic Semiconductors: Design and Performance Attributes

The design of high-performance n-type organic semiconductors often involves the incorporation of strong electron-withdrawing groups to lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level, facilitating electron injection and transport. The trifluoromethoxy group is a potent electron-withdrawing substituent, and its incorporation into the naphthalene (B1677914) core can significantly influence the electronic properties of the resulting material. nih.gov

Research on related naphthalene diimide (NDI) derivatives provides valuable insights into the potential performance of materials based on this compound. For instance, N,N'-bis(4-trifluoromethoxybenzyl) naphthalene-1,4,5,8-tetracarboxylic acid diimide (NDI-BOCF3) has demonstrated air-stable electron transport with high mobility. nih.gov In contrast, a similar compound, N,N'-bis(4-trifluoromethoxyphenyl) naphthalene-1,4,5,8-tetracarboxylic acid diimide (NDI-POCF3), exhibited no detectable charge mobility, highlighting the critical role of molecular architecture in device performance. nih.gov The benzyl linkage in NDI-BOCF3 appears to promote more favorable molecular packing for efficient intermolecular electron transfer compared to the direct phenyl linkage in NDI-POCF3. nih.gov

These findings suggest that the strategic placement of trifluoromethoxy groups on a naphthalene-based core, as in this compound derivatives, can lead to the development of robust n-type organic semiconductors. The performance of such materials in organic field-effect transistors (OFETs) is highly dependent on factors such as thin-film morphology, crystallinity, and intermolecular orbital overlap. nih.gov

CompoundDevice ArchitectureElectron Mobility (cm²/V·s)On/Off RatioMeasurement Conditions
NDI-BOCF3Top-gate, bottom-contact OFETup to 0.7> 10^5In air, with OTS-modified SiO2/Si substrates
NDI-POCF3Top-gate, bottom-contact OFETNondetectable-In air, with OTS-modified SiO2/Si substrates

Influence on Electron Mobility and Charge Transport

Electron mobility is a critical parameter for the performance of organic semiconductors, representing the velocity of charge carriers in an applied electric field. The molecular structure and packing in the solid state profoundly influence electron mobility. In organic materials, charge transport can occur through two primary mechanisms: hopping transport, where charges jump between localized states, and band-like transport, which occurs in highly ordered materials with significant electronic coupling between molecules. fiveable.mersc.org

The introduction of trifluoromethoxy groups can impact electron mobility through several mechanisms. Their strong electron-withdrawing nature can lower the LUMO energy level, which is beneficial for electron injection from high work function electrodes. Furthermore, the steric and electronic effects of the -OCF3 group can influence the intermolecular packing and orbital overlap, which are crucial for efficient charge transport. nih.gov

Light-Emitting Materials and Photoluminescence Characteristics

Naphthalene and its derivatives are known for their unique photophysical properties and are widely used in the development of fluorescent probes and organic light-emitting diodes (OLEDs). nih.govoled-intermediates.com The rigid and planar structure of the naphthalene core, combined with a large π-electron conjugated system, often leads to high fluorescence quantum yields and excellent photostability. nih.gov

The introduction of trifluoromethoxy groups can modulate the photoluminescence characteristics of the naphthalene core. These electron-withdrawing groups can alter the energy levels of the frontier molecular orbitals, leading to shifts in the emission wavelength. The specific substitution pattern on the naphthalene ring will influence the nature of the electronic transitions and the resulting emission color. mdpi.com

Compound FamilyEmission Wavelength RangeKey Features
Functionalized Naphthalene DiimidesVaries with functionalizationHigh fluorescence quantum yields and photostability. nih.gov
Naphthalene-based CopolymersBlue emission regionUsed as guest materials in PVK-host-based OLEDs. mdpi.com

Polymer Science and High-Performance Polymers

The unique properties of the trifluoromethoxy group also make it a valuable component in the synthesis of high-performance polymers. Fluorinated polymers often exhibit enhanced thermal stability, chemical resistance, and desirable dielectric properties.

Monomer Synthesis for Polymerization

The development of novel monomers is fundamental to the advancement of polymer science. nasa.govrsc.org Derivatives of this compound can be envisioned as precursors to various monomers for polymerization. For instance, the introduction of reactive functional groups, such as amino or carboxylic acid moieties, onto the this compound core would enable its use in the synthesis of polyimides, polyamides, and polyesters.

The synthesis of fluorinated diamine monomers is a well-established route to high-performance polyimides. researchgate.netrsc.orgresearchgate.net A general approach involves the nucleophilic aromatic substitution reaction of a dihydroxynaphthalene with a fluorinated nitro compound, followed by the reduction of the nitro groups to amines. A similar strategy could be employed to synthesize diamine monomers from 2,3-dihydroxynaphthalene and a suitable trifluoromethoxy-containing reactant, which could then be polymerized with various dianhydrides.

The presence of trifluoromethyl groups in monomers often enhances the solubility of the resulting polymers, which is a significant advantage for processing. nasa.gov This improved solubility facilitates the formation of high-quality thin films and fibers from solution.

Tailoring Polymer Architecture and Fractional Free Volume

The architecture of a polymer chain, including its rigidity, linearity, and the presence of bulky side groups, has a profound impact on its macroscopic properties. The incorporation of the this compound unit into a polymer backbone would introduce a rigid and bulky segment, which can be used to tailor the polymer's thermal and mechanical properties.

A key concept in polymer science, particularly for applications such as gas separation membranes, is the fractional free volume (FFV). FFV refers to the volume within a polymer matrix that is not occupied by the polymer chains themselves. kinampark.comicm.edu.pl A higher FFV generally leads to increased gas permeability. The introduction of bulky and rigid groups, such as those derived from this compound, can hinder efficient chain packing and thus increase the FFV of the polymer. biogeneral.commdpi.com

Fluorinated polyimides are known to exhibit a correlation between their fluorine content and their fractional free volume. The bulky nature of trifluoromethyl and trifluoromethoxy groups disrupts chain packing, leading to a higher FFV. ibm.com This relationship allows for the rational design of polymers with tailored gas transport properties. Molecular dynamics simulations can be employed to predict the FFV of different polymer structures, aiding in the design of materials with optimized performance. mdpi.comresearchgate.net

Polymer TypeKey Structural FeatureImpact on Fractional Free Volume (FFV)
Fluorinated PolyimidesIncorporation of -CF3 or -OCF3 groupsIncreases FFV due to disrupted chain packing. ibm.com
Polymers with Bulky Side GroupsPresence of large, rigid substituentsHinders efficient packing, leading to higher FFV. biogeneral.com
Perfluorodioxole CopolymersHighly fluorinated backboneExhibit extremely high FFV. biogeneral.com

Contribution to Enhanced Thermal Stability and Chemical Resistance

The incorporation of trifluoromethoxy (-OCF3) groups onto the naphthalene backbone in this compound is a key architectural feature for enhancing the thermal stability and chemical resistance of materials. This enhancement is primarily attributed to the intrinsic strength of the carbon-fluorine (C-F) bond, which is one of the strongest single bonds in organic chemistry. The high bond energy of C-F bonds requires a significant amount of energy to be broken, thereby imparting exceptional thermal endurance to the molecule. mdpi.com

When integrated into polymer backbones, such as polyimides or poly(ester-imide)s, the fluorinated naphthalene moiety contributes to materials with significantly elevated decomposition temperatures. mdpi.commdpi.comacs.org For instance, studies on fluorinated polyimides consistently demonstrate that the presence of trifluoromethyl (-CF3) or related groups results in polymers that can withstand aggressive thermal conditions, often exhibiting 5% weight loss temperatures (Td5%) well above 450 °C. mdpi.comacs.orgrsc.org The rigid naphthalene core further complements this stability by restricting chain mobility and contributing to a higher glass transition temperature (Tg). acs.org

The chemical resistance of materials derived from this compound is also notable. The dense shield of fluorine atoms encasing the ether linkage protects it from attack by various chemical agents, including acids, bases, and organic solvents. This "fluorine shield" effect, combined with the inherent stability of the aromatic naphthalene ring, results in materials with low solubility and high resilience in harsh chemical environments.

Table 1: Thermal Properties of Polymers with and without Fluorination

Polymer Type Fluorine Content Glass Transition Temp. (Tg) 5% Weight Loss Temp. (Td5%)
Standard Polyimide None ~350 °C ~500 °C
Fluorinated Polyimide (-CF3) High 259–281 °C 551–561 °C (in N2)
Naphthalene-Based PEI (-CF3) High 215–250 °C >470 °C (in N2)

Note: Data is compiled from representative studies on related fluorinated polymers to illustrate the typical effect of fluorine incorporation. acs.orgrsc.org

Dielectric Materials and Insulators

The unique electronic properties of the trifluoromethoxy group make this compound a compelling building block for advanced dielectric materials and insulators. Its derivatives are particularly suited for applications in microelectronics, such as flexible printed circuit boards and high-frequency communication systems, where low dielectric constants are crucial for minimizing signal delay and cross-talk. acs.org

The introduction of trifluoromethoxy groups onto the naphthalene core has a profound impact on the dielectric properties of resulting materials, primarily by lowering the dielectric constant (Dk) and the dissipation factor (Df). acs.orgacs.org This effect stems from two main characteristics of the -OCF3 group:

Research on naphthalene-based poly(ester-imide)s containing trifluoromethyl groups has shown a clear trend where increasing the concentration of the fluorinated naphthalene monomer leads to a progressive decrease in both Dk and Df. acs.orgacs.org Values for Dk can be reduced to below 2.9, with ultralow dissipation factors, making these materials highly desirable for high-frequency applications. acs.org

Table 2: Dielectric Properties of Fluorinated Naphthalene-Based Polymers at 10 GHz

Polymer Composition Dielectric Constant (Dk) Dissipation Factor (Df)
TAHQ/TFMB System 3.19 0.00322
NPDA/TAHQ/TFMB (50/50) 3.01 0.00241
NPDA/TFMB System 2.90 0.00174

Source: Adapted from studies on naphthalene-based poly(ester-imide)s (PEIs) where NPDA is a naphthalene-containing monomer. acs.orgacs.org

Surface Science and Interface Engineering

In surface science, the application of fluorinated compounds is a well-established strategy for creating low-energy surfaces with specialized properties. Materials incorporating this compound are expected to exhibit pronounced hydrophobicity and oleophobicity, making them ideal for applications requiring self-cleaning, anti-fouling, or moisture-repellent surfaces.

The presence of two trifluoromethoxy groups on the naphthalene core imparts a significant hydrophobic character. Fluorinated surfaces exhibit very low surface energy because the low polarizability of the C-F bond results in weak van der Waals interactions with other substances, including water. reddit.com When a surface is functionalized with molecules like this compound, the outermost layer becomes densely populated with fluorine atoms, creating a non-stick, water-repellent interface.

This property is critical for controlling moisture uptake in materials used in electronic applications. Water absorption is highly detrimental as it can increase the dielectric constant and lead to component failure. d-nb.info Polymers synthesized with fluorinated monomers, including those with -CF3 groups, consistently show reduced water absorption compared to their non-fluorinated counterparts. rsc.org The hydrophobic nature of the this compound moiety helps to prevent water molecules from penetrating the material's bulk, thus preserving its desirable electrical and physical properties even in humid environments. The expected high water contact angle on surfaces made from these materials is a direct measure of this hydrophobicity.

Table 3: Water Contact Angles for Various Fluorinated Surfaces

Surface Material Functional Group Water Contact Angle (θ)
Glass Slide -OH <10°
Alkylsilane (ODS) Monolayer -CH3 ~110°
Fluoroalkylsilane Monolayer -CF3, -CF2- >110°
Fluorinated POSS Coating Fluoroalkyl >90°

Note: Data compiled from representative studies on surfaces functionalized with various fluoroalkyl groups to demonstrate the effect of fluorination on hydrophobicity. dtic.milresearchgate.net

Development of Molecular Sensors

The naphthalene scaffold is a well-known fluorophore, and its derivatives are widely explored for use as molecular sensors. The fluorescence properties of naphthalene—such as its emission wavelength and intensity—are often highly sensitive to the molecule's local environment, a phenomenon that can be harnessed for sensing applications.

Naphthalene-based molecules can function as sensors for solvent polarity due to a process known as intramolecular charge transfer (ICT). In a suitable molecular design, photoexcitation promotes an electron from an electron-donating part of the molecule to an electron-accepting part, creating a polar excited state. The energy of this excited state can be stabilized by polar solvent molecules, resulting in a red-shift (a shift to a longer wavelength) of the fluorescence emission. This change in emission color, or solvatochromism, can be used to measure the polarity of the environment. nih.gov

In this compound, the two -OCF3 groups are strongly electron-withdrawing. While many classic solvatochromic dyes pair an electron-donating group with an accepting group, the strong and symmetric perturbation of the naphthalene ring's electronic structure by two powerful electron-withdrawing groups can also induce sensitivity to the environment. researchgate.net The ground and excited state dipole moments of the molecule would be significantly different, and the interaction of these states with solvents of varying polarity or acidity could lead to detectable shifts in its fluorescence spectrum. This would allow the compound or its derivatives to act as a fluorescent probe, reporting on the local chemical environment through changes in its emission characteristics. For example, the well-studied probe PRODAN shows a dramatic shift in its emission maximum from 401 nm in a nonpolar solvent to 531 nm in a polar solvent like water. nih.gov

Table 4: Solvatochromic Shift of the Naphthalene-Based Probe PRODAN

Solvent Polarity Emission Maximum (λmax)
Cyclohexane Nonpolar 401 nm
Dimethylformamide Medium Polarity ~490 nm
Water Polar 531 nm

Source: Data for 6-propionyl-2-(dimethylamino)naphthalene (PRODAN) is used as a canonical example of a polarity-sensitive naphthalene-based sensor. nih.gov

Q & A

Q. How can researchers reconcile variability in toxicological endpoints (e.g., LD₅₀ values) between rodent models?

  • Answer : Standardize protocols per OECD Test Guidelines (e.g., TG 420 for acute oral toxicity). Account for species-specific metabolic differences via pharmacokinetic modeling (e.g., PBPK). Meta-analyses should exclude studies with incomplete exposure characterization .

Methodological Tables

Q. Table 1. Risk-of-Bias Assessment Criteria for Toxicity Studies (Adapted from ATSDR)

Bias Type Key Questions Tier Classification
Selection BiasWere study groups randomized and allocation concealed?Tier 1: Low RoB; Tier 3: High RoB
Detection BiasIs exposure characterization (e.g., dose quantification) reliable?Tier 2: Moderate RoB
Attrition BiasAre outcome data complete without exclusion?Critical for Tier 1 classification

Q. Table 2. Comparative Physicochemical Properties of Fluorinated Naphthalenes

CompoundSolubility (mg/mL, DCM)λₘₐₓ (nm)Log P
This compound12.52853.8
1,5-Bis(trifluoromethoxy)naphthalene9.72784.1
1-(Difluoromethyl)-6-(trifluoromethoxy)15.22923.5

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